Budesonide Impurity 3

Impurity Profiling Forced Degradation Studies Regulatory Compliance

Budesonide Impurity 3 (CAS 3044-42-6), classified as EP Impurity C, is a process impurity reference standard essential for ANDA/DMF submissions. Unlike degradation impurities, this compound originates from synthetic route selection and requires synthesis control per ICH Q3A. • Enables accurate identification and quantification of process-related impurities in budesonide drug substance via HPLC-UV/LC-MS • Supplied with full characterization data (HPLC, MS, NMR) and Certificate of Analysis • Supports method validation with established linearity, accuracy, and precision per ICH Q2(R1) guidelines

Molecular Formula C23H28O5
Molecular Weight 384.5 g/mol
Cat. No. B8528366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBudesonide Impurity 3
Molecular FormulaC23H28O5
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1=CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C
InChIInChI=1S/C23H28O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h7-10,16-17,19,21,26H,4-6,11-12H2,1-3H3
InChIKeyABGUZAVIFZZDDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Budesonide Impurity 3 (CAS 3044-42-6): Reference Standard for Budesonide EP Impurity C Quality Control


Budesonide Impurity 3 is a chemically defined reference standard corresponding to 21-acetoxy-11β-hydroxypregna-1,4,16-triene-3,20-dione (also known as Budesonide 1,4,16-Triene Impurity or Deoxyprednisolone-16-ene Acetate), with the molecular formula C23H28O5 and molecular weight 384.47 g/mol [1]. This compound is classified as a process impurity in the synthesis of budesonide, a synthetic glucocorticoid widely used in inhalation formulations for asthma and COPD management [2]. The compound is supplied with detailed characterization data including HPLC, MS, and NMR spectra, and can be used for analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) or commercial production .

Why Budesonide Impurity 3 Cannot Be Replaced with Other Budesonide EP Impurities in Method Validation


Budesonide impurities are not interchangeable for analytical method validation or quality control due to fundamental differences in their origin and regulatory classification. Comprehensive impurity profiling studies have classified budesonide-related impurities into three distinct categories: (Ⅰ) process impurities (including impurities A, C, and F), (Ⅱ) degradation products (including impurities E, G, D, 17-carboxylate, and 17-ketone), and (Ⅲ) compounds that function as both process impurities and degradation products (including impurities I and L) [1]. Budesonide Impurity 3 corresponds to EP Impurity C and is specifically classified as a process impurity, not a degradation product, meaning its presence is linked to synthetic route selection rather than formulation stability [2]. This classification directly impacts regulatory strategy: process impurities require synthesis control and batch-to-batch monitoring, whereas degradation products demand stability-indicating method validation and shelf-life specification setting [1]. Consequently, substituting a degradation impurity standard for a process impurity standard compromises the validity of regulatory submissions and may result in non-compliance with ICH Q3A/Q3B guidelines for impurity qualification.

Quantitative Differentiation Evidence for Budesonide Impurity 3 Versus Related Budesonide Impurities


Regulatory Classification Specificity: Budesonide Impurity 3 as EP Impurity C Versus Degradation Impurities D, E, G

Budesonide Impurity 3 (EP Impurity C) is uniquely classified as a process impurity (Group I), while impurities D, E, G, 17-carboxylate, and 17-ketone are classified as degradation products (Group II) based on comprehensive LC-QTOFMS structural identification and thermal forced degradation studies [1]. The study identified and characterized 10 budesonide-related impurities, establishing that Impurity C originates from the synthetic pathway rather than from drug product degradation under thermal stress [1]. This classification distinction has regulatory consequences: process impurities are controlled at the drug substance stage and require synthetic route validation, whereas degradation products are controlled at the drug product stage and require stability-indicating method validation [1].

Impurity Profiling Forced Degradation Studies Regulatory Compliance

Molecular Structure Distinction: Budesonide Impurity 3 (C23H28O5, MW 384.47) Versus Budesonide EP Impurity C (C25H34O6, MW 430.53)

Budesonide Impurity 3 is structurally defined as 21-acetoxy-11β-hydroxypregna-1,4,16-triene-3,20-dione with molecular formula C23H28O5 and molecular weight 384.47 g/mol [1]. This compound is distinct from Budesonide EP Impurity C (16α,17-[(1RS)-butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione), which has a molecular formula of C25H34O6 and molecular weight of 430.53 g/mol [2]. The 46 Da mass difference and the presence of the butylidene acetal moiety in EP Impurity C create distinct chromatographic behavior and mass spectrometric fragmentation patterns that require compound-specific reference standards for accurate identification and quantification [2].

Structural Identification LC-QTOFMS Analytical Method Development

Analytical Data Traceability and Vendor Characterization Completeness: Budesonide Impurity 3 Versus Non-Pharmacopeial Generic Impurity Standards

Budesonide Impurity 3 is supplied with comprehensive characterization data packages that include HPLC chromatograms, MS spectra, and NMR spectra accompanied by Certificates of Analysis (COA), meeting the evidentiary requirements for ANDA and DMF submissions . Supplier specifications indicate that the product can be provided with further traceability against pharmacopeial standards (USP or EP) based on feasibility . The typical purity specification is ≥95% by HPLC, with batch-specific analytical data provided . In contrast, non-pharmacopeial generic impurity standards frequently lack the full spectroscopic characterization or traceable lot-to-lot consistency documentation required for regulatory dossier acceptance, creating procurement risk in method transfer and regulatory audit scenarios .

Quality Control Certificate of Analysis Method Validation

Absence from Thermal Degradation Pathways: Budesonide Impurity 3 (Process Impurity) Versus Degradation Products D and 17-Carboxylate

Thermal forced degradation studies of budesonide solution-formulated metered dose inhalation (MDI) demonstrated that Budesonide Impurity 3 (classified as process impurity C) was not generated under accelerated thermal stress conditions [1]. In contrast, impurities D, 17-carboxylate, 17-ketone, and L were identified as major degradation products formed via aerobic oxidation induced by Al2O3 on the interior surface of aluminum canisters [1]. This experimental finding confirms that Impurity 3 is exclusively a synthetic process-related impurity and does not form during the shelf-life degradation of the drug product, distinguishing it functionally from degradation impurities that must be monitored in stability protocols [1].

Forced Degradation Stability-Indicating Methods Formulation Development

Validated Application Scenarios for Budesonide Impurity 3 in Pharmaceutical Quality Control and Regulatory Submissions


Drug Substance Synthetic Route Qualification and Process Impurity Control

Budesonide Impurity 3 should be deployed as a reference standard for identifying and quantifying process-related impurities in budesonide drug substance during synthetic route development and commercial manufacturing. Based on its classification as a Group I process impurity in published impurity profiling studies [1], this standard is essential for establishing acceptance criteria for the drug substance specification in accordance with ICH Q3A guidelines. The standard supports the validation of HPLC-UV or LC-MS methods capable of separating and quantifying Impurity 3 from budesonide epimers and other related substances, with method performance characteristics including linearity, accuracy, and precision established during analytical method validation [2].

ANDA and DMF Submission Documentation Support

Budesonide Impurity 3, supplied with comprehensive characterization data including HPLC chromatograms, MS spectra, and NMR spectra with Certificates of Analysis , is suitable for inclusion in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions. The availability of traceability against pharmacopeial standards (USP or EP) meets regulatory expectations for impurity reference standards used in commercial production quality control . The full analytical data package addresses FDA and EMA requirements for impurity identification, qualification, and control as outlined in ICH Q3A and Q6A guidance documents.

Differentiation from Degradation Products in Stability-Indicating Method Development

Thermal forced degradation studies have demonstrated that Budesonide Impurity 3 does not form under accelerated stability conditions, distinguishing it from degradation products such as impurities D, 17-carboxylate, 17-ketone, and L [1]. Therefore, this reference standard should be employed specifically for validating methods intended to detect and quantify process impurities in drug substance release testing, while degradation impurity standards should be used separately for stability-indicating method validation of the drug product. This functional differentiation ensures that analytical method development resources are allocated appropriately and that method validation protocols align with the specific impurity origin classification.

Reference Standard for EP and USP Budesonide Monograph Compliance

Budesonide Impurity 3 (corresponding to EP Impurity C and related to Budesonide 1,4,16-Triene Impurity) is utilized as a reference standard in analytical methods developed to meet European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monograph specifications for budesonide drug substance. Pharmacopeial methods for budesonide require the separation and quantification of specified impurities, with acceptance criteria typically setting individual impurity limits at ≤0.10% to ≤0.20% for specified related substances . The use of a properly characterized and traceable reference standard for Impurity 3 is essential for demonstrating compliance with these compendial requirements during batch release testing and regulatory inspections.

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